molecular formula C18H19NO2 B10793649 2-Methoxy-11-hydroxyaporphine

2-Methoxy-11-hydroxyaporphine

Cat. No.: B10793649
M. Wt: 281.3 g/mol
InChI Key: UGNGRDRWDHJJJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-hydroxyaporphine typically involves the regioselective methylation of 10,11-dihydroxyaporphine. The process begins with the isopropylidenation of apomorphine to form 10,11-(isopropylidenyldioxy)aporphine. This intermediate is then subjected to regioselective opening using trimethylaluminum, followed by methylation with methyl p-toluenesulfonate/NaH to yield 10-methoxy-11-t-butyloxyaporphine. Finally, selective debutylation produces the desired this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-11-hydroxyaporphine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as methyl iodide and sodium hydride are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-11-hydroxyaporphine primarily involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This activity is crucial for its therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-11-hydroxyaporphine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a dopaminergic agonist. This makes it a valuable compound for developing targeted therapies for neurological disorders .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3

InChI Key

UGNGRDRWDHJJJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O

Origin of Product

United States

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